![molecular formula C16H22O2Si2 B14597699 (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} CAS No. 61157-19-5](/img/structure/B14597699.png)
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is a chemical compound that features a phenylene group bonded to two dimethyl[(prop-2-yn-1-yl)oxy]silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} typically involves the reaction of 1,4-dibromobenzene with dimethyl[(prop-2-yn-1-yl)oxy]silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenylene group.
Applications De Recherche Scientifique
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}
- (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
Uniqueness
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is unique due to the presence of the prop-2-yn-1-yl groups, which impart specific reactivity and structural characteristics. This distinguishes it from other similar compounds that may have different substituents on the phenylene or silane groups.
Propriétés
Numéro CAS |
61157-19-5 |
|---|---|
Formule moléculaire |
C16H22O2Si2 |
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
[4-[dimethyl(prop-2-ynoxy)silyl]phenyl]-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C16H22O2Si2/c1-7-13-17-19(3,4)15-9-11-16(12-10-15)20(5,6)18-14-8-2/h1-2,9-12H,13-14H2,3-6H3 |
Clé InChI |
CFEXMBDRBVVENP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)OCC#C)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
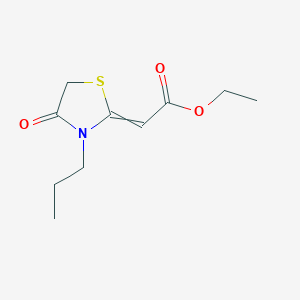
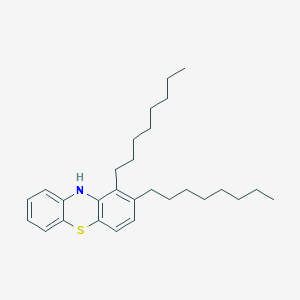
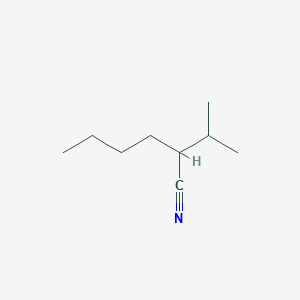
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
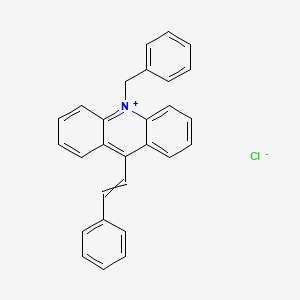
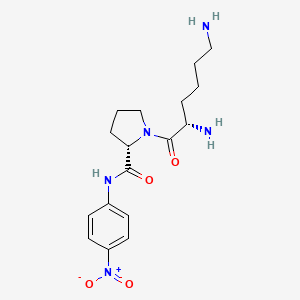
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
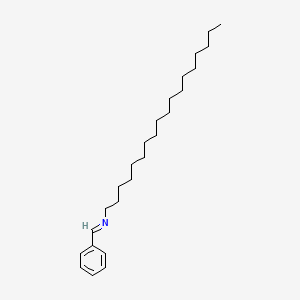

![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


